5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid

Physicochemical characterization Boiling point prediction Density prediction

Protodeboronation of electron-rich pyridyl boronic acids causes yield losses in library synthesis. 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid overcomes this via its 3-pyridyl architecture, granting intrinsic stability under forcing conditions. • t₀.₅ > 1 week at pH 12, 70 °C - enables high-temperature, aqueous-base couplings without degradation. • Directly installs a 3-arylpyridine core bearing both chloro and methylsulfanyl handles, eliminating sequential halogenation/thioetherification steps. • The 2-MeS group permits late-stage oxidation to sulfoxide/sulfone, reducing the number of building blocks needed for SAR studies.

Molecular Formula C6H7BClNO2S
Molecular Weight 203.46 g/mol
CAS No. 1451392-63-4
Cat. No. B1431586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid
CAS1451392-63-4
Molecular FormulaC6H7BClNO2S
Molecular Weight203.46 g/mol
Structural Identifiers
SMILESB(C1=CC(=CN=C1SC)Cl)(O)O
InChIInChI=1S/C6H7BClNO2S/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3
InChIKeyJRBSKXBHQXGYQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(methylsulfanyl)pyridine-3-boronic Acid: Properties & Synthetic Role


5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid is a heteroaryl boronic acid building block bearing a chlorine atom at the 5-position, a methylsulfanyl group at the 2-position, and a boronic acid at the 3-position of the pyridine ring . It has the molecular formula C₆H₇BClNO₂S and a molecular weight of 203.45 g mol⁻¹ . The compound is employed predominantly as a nucleophilic partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of biaryl and heteroaryl architectures relevant to pharmaceutical and agrochemical discovery [1].

Why Generic Substitution Fails: Substituent Interplay


Although numerous pyridine-3-boronic acids are commercially available, the simultaneous presence of an electron-withdrawing chloro substituent and an electron-donating methylsulfanyl group on the same pyridine nucleus creates a unique electronic and steric environment that cannot be replicated by mono‑functional analogs. The 5‑chloro group lowers the electron density of the ring, reducing the rate of undesirable protodeboronation that commonly plagues electron‑rich 2‑pyridyl boronic acids [1], while the 2‑methylsulfanyl substituent provides a soft sulfur donor for metal coordination and a handle for late‑stage oxidation to sulfoxide or sulfone [2]. Replacing this compound with 5‑chloropyridine‑3‑boronic acid sacrifices the sulfur‑based functionality; substituting it with 2‑(methylsulfanyl)pyridine‑3‑boronic acid forfeits the chlorine atom that modulates both reactivity and downstream derivatization potential. Such generic interchange therefore forces the user either to accept a different reactivity profile or to undertake additional synthetic steps to reintroduce the missing functionality.

Quantitative Differentiation vs. Key Analogs


Predicted Physicochemical Comparison vs. Analogs

The target compound exhibits distinct predicted physicochemical properties relative to its mono‑functional analogs. Its predicted boiling point is 384.7 °C and its predicted density is 1.43 g cm⁻³ . In contrast, 5‑chloropyridine‑3‑boronic acid (CAS 872041‑85‑5) has a predicted boiling point of 335.3 °C and a predicted density of 1.41 g cm⁻³ , while 2‑(methylsulfanyl)pyridine‑3‑boronic acid (CAS 1072944‑21‑8) has a reported boiling point of 361.5 °C . The higher boiling point of the target compound reflects stronger intermolecular interactions arising from the combined chloro and methylsulfanyl substitution.

Physicochemical characterization Boiling point prediction Density prediction

Protodeboronation Stability: 3- vs. 2-Pyridyl Boronic Acids

The 3‑pyridyl boronic acid motif, exemplified by the target compound, is intrinsically resistant to protodeboronation. Kinetic studies show that 3‑pyridyl boronic acids exhibit a half‑life (t₀.₅) exceeding one week at pH 12 and 70 °C, whereas 2‑pyridyl boronic acids undergo rapid protodeboronation under identical conditions [1]. The additional 5‑chloro substituent on the target compound further deactivates the ring toward electrophilic protodeboronation, conferring class‑level and substituent‑level stability that is not available in 2‑pyridyl‑boronic‑acid‑based building blocks.

Protodeboronation Stability Suzuki–Miyaura coupling

Substituent Electronic Effects on Suzuki Coupling

The presence of an electron‑withdrawing chloro substituent at the 5‑position is known to facilitate the transmetalation step in Suzuki–Miyaura couplings. General studies on arylboronic acids demonstrate that electron‑withdrawing groups increase the electrophilicity of the boron atom, thereby accelerating transmetalation and improving coupling yields relative to electron‑donating substituted analogs [1]. In the target compound, the 5‑Cl group counterbalances the electron‑donating effect of the 2‑methylsulfanyl substituent, creating a moderated electronic profile that is distinct from the purely electron‑rich 2‑(methylsulfanyl)pyridine‑3‑boronic acid and the purely electron‑deficient 5‑chloropyridine‑3‑boronic acid.

Suzuki–Miyaura coupling Substituent effect Reaction yield

Commercial Availability & Purity Comparison

The target compound is available from multiple vendors with a typical purity specification of ≥95 % . Its closest analog lacking the chloro substituent, 2‑(methylsulfanyl)pyridine‑3‑boronic acid (CAS 1072944‑21‑8), is also supplied at ≥95 % purity by vendors such as Thermo Scientific and Fluorochem . While the purity levels are comparable, the target compound is offered at a higher molecular weight (203.45 vs. 169.01 g mol⁻¹), which translates to a proportionally higher mass requirement per mole of active coupling partner but simultaneously indicates a more functionally dense building block.

Procurement Purity Vendor comparison

Predicted pKa vs. 5-Chloro Analog

The predicted pKa of 5‑chloro‑2‑(methylsulfanyl)pyridine‑3‑boronic acid is 5.88 ± 0.58 . This value is marginally lower than the predicted pKa of 5‑chloropyridine‑3‑boronic acid, which is reported as 5.91 ± 0.10 . The small difference (ΔpKa ≈ 0.03) indicates that the 2‑methylsulfanyl group exerts only a minor influence on the acidity of the boronic acid moiety, and thus the target compound retains a similar ionization profile to the mono‑chloro analog. This is relevant for applications where pH‑dependent solubility or boronate–diol complexation is exploited.

pKa Ionization Purification

Evidence-Based Application Scenarios


Suzuki Coupling for 3-Arylpyridine Libraries

The compound serves as a direct coupling partner for the construction of 3‑arylpyridine libraries bearing both a chloro and a methylsulfanyl group. Its position as a 3‑pyridyl boronic acid provides intrinsic protodeboronation resistance (t₀.₅ > 1 week at pH 12, 70 °C) [1], allowing coupling reactions to be conducted under forcing conditions (elevated temperature, aqueous base) without significant degradation. This stability translates to more robust, higher‑yielding library synthesis compared to 2‑pyridyl boronic acid analogs that are prone to rapid deboronation.

Late-Stage Functionalization via Methylsulfanyl Oxidation

The 2‑methylsulfanyl substituent can be chemoselectively oxidized to a sulfoxide or sulfone after the initial Suzuki coupling [2], enabling the systematic exploration of sulfur oxidation states without requiring separate boronic acid building blocks for each oxidation level. This strategy reduces the number of starting materials that must be procured and validated, streamlining structure–activity relationship (SAR) studies in medicinal chemistry programs.

Agrochemical Intermediate Synthesis

Pyridine derivatives bearing chloro and alkylthio substituents are recurring motifs in herbicidal and insecticidal active ingredients [3]. The target compound provides a direct route to these motifs via Suzuki coupling, bypassing the need for sequential halogenation and thioetherification steps. The predicted boiling point of 384.7 °C further suggests that the compound and its immediate coupling products are amenable to high‑temperature process chemistry conditions encountered in agrochemical scale‑up.

Metal-Coordinating Ligand Precursor

The 2‑methylsulfanyl group acts as a soft sulfur donor for transition metals, while the pyridine nitrogen provides a hard donor site. This S,N‑bidentate coordination motif is valuable in the design of palladium, copper, or ruthenium catalysts . The 5‑chloro substituent electronically tunes the pyridine nitrogen basicity (predicted pKa of the conjugate acid is influenced by ring substitution), enabling fine control over metal‑binding affinity.

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